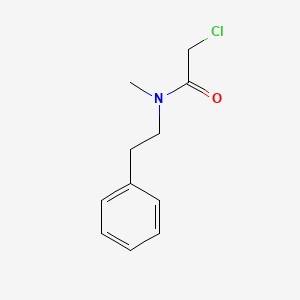
6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the class of benzopyrans. Benzopyrans are a group of organic compounds that consist of a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of bromine and chlorine atoms at the 6th and 4th positions, respectively, on the benzopyran ring. It is a crystalline solid that is soluble in organic solvents such as ethanol, ethers, and chlorinated hydrocarbons .
Méthodes De Préparation
The synthesis of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran can be achieved through a multi-step process:
Bromination of Benzoic Acid: The initial step involves the bromination of benzoic acid using a brominating agent under suitable reaction conditions to obtain bromobenzoic acid.
Reaction with Aldehyde: The bromobenzoic acid is then reacted with an aldehyde to form this compound.
Analyse Des Réactions Chimiques
6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents for these reactions include sodium azide and potassium carbonate.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Applications De Recherche Scientifique
6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The compound can act as a catalyst by generating reactive intermediates, such as bromine ions, which facilitate various chemical reactions. These intermediates can interact with substrates, leading to the formation of desired products .
Comparaison Avec Des Composés Similaires
6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran can be compared with other similar compounds, such as:
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: This compound also contains bromine and chlorine atoms and is used as a catalyst in organic synthesis.
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]: Another benzopyran derivative with different substituents, used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in catalysis and material science.
Propriétés
IUPAC Name |
6-bromo-4-chloro-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIFTAUDUJRGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1Cl)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














